11-Methyldocosane
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Overview
Description
11-Methyldocosane is a branched alkane with the molecular formula C23H48 . It is a derivative of docosane, featuring a methyl group at the 11th carbon position. This compound is part of the larger family of hydrocarbons and is known for its stability and hydrophobic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process often requires high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 11-Methyldocosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur in the presence of UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 11-methyldocosanol, 11-methyldocosanone, or 11-methyldocosanoic acid.
Halogenation: 11-chlorodocosane or 11-bromodocosane.
Scientific Research Applications
11-Methyldocosane has several applications across various fields:
Mechanism of Action
The mechanism of action of 11-Methyldocosane is largely related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is particularly useful in applications such as drug delivery, where it can enhance the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Docosane (C22H46): A straight-chain alkane with similar physical properties but lacks the methyl group at the 11th position.
2-Methyldocosane (C23H48): Another branched alkane with the methyl group at the 2nd position, which can result in different physical and chemical properties.
Uniqueness: 11-Methyldocosane’s unique structure, with the methyl group at the 11th position, provides distinct physical properties such as melting point and solubility compared to its straight-chain and differently branched counterparts. This makes it particularly valuable in specific industrial and research applications where these properties are critical .
Properties
CAS No. |
65820-46-4 |
---|---|
Molecular Formula |
C23H48 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
11-methyldocosane |
InChI |
InChI=1S/C23H48/c1-4-6-8-10-12-14-16-18-20-22-23(3)21-19-17-15-13-11-9-7-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
UIVJOAIQJQOXTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
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